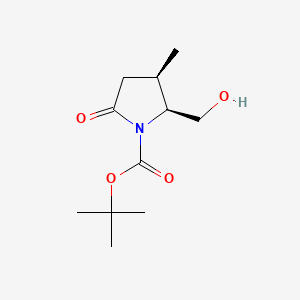
2-Methyl-2propenoic acid polymer with dode- canethiol and 2-ethylhexyl propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2propenoic acid polymer with dodecanethiol and 2-ethylhexyl propenoate is a complex polymer known for its unique properties and applications. This compound is synthesized through the polymerization of 2-methyl-2propenoic acid with dodecanethiol and 2-ethylhexyl propenoate, resulting in a material with diverse industrial and scientific uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2propenoic acid polymer with dodecanethiol and 2-ethylhexyl propenoate typically involves free radical polymerization. The process begins with the initiation step, where a radical initiator, such as azobisisobutyronitrile (AIBN), decomposes to form free radicals. These radicals then react with the monomers (2-methyl-2propenoic acid, dodecanethiol, and 2-ethylhexyl propenoate) to form the polymer chain.
Industrial Production Methods
In industrial settings, the polymerization process is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniform polymerization. The resulting polymer is then purified and processed into the desired form, such as pellets or powders, for various applications.
化学反応の分析
Types of Reactions
2-Methyl-2propenoic acid polymer with dodecanethiol and 2-ethylhexyl propenoate can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
2-Methyl-2propenoic acid polymer with dodecanethiol and 2-ethylhexyl propenoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
作用機序
The mechanism of action of 2-Methyl-2propenoic acid polymer with dodecanethiol and 2-ethylhexyl propenoate involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. For example, in drug delivery systems, the polymer can encapsulate therapeutic agents and release them in a controlled manner.
類似化合物との比較
Similar Compounds
- 2-Methyl-2propenoic acid polymer with dodecanethiol and methyl methacrylate
- 2-Methyl-2propenoic acid polymer with dodecanethiol and butyl acrylate
- 2-Methyl-2propenoic acid polymer with dodecanethiol and ethyl acrylate
Uniqueness
Compared to similar compounds, 2-Methyl-2propenoic acid polymer with dodecanethiol and 2-ethylhexyl propenoate offers enhanced flexibility, chemical resistance, and biocompatibility. These properties make it particularly suitable for applications in the medical and industrial fields, where durability and performance are critical.
特性
CAS番号 |
134782-48-2 |
|---|---|
分子式 |
C27H52O4S |
分子量 |
472.8 g/mol |
IUPAC名 |
dodecane-1-thiol;2-ethylhexyl prop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C12H26S.C11H20O2.C4H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-4-7-8-10(5-2)9-13-11(12)6-3;1-3(2)4(5)6/h13H,2-12H2,1H3;6,10H,3-5,7-9H2,1-2H3;1H2,2H3,(H,5,6) |
InChIキー |
VLAJTZIBVKYFAC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCS.CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)O |
正規SMILES |
CCCCCCCCCCCCS.CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)O |
同義語 |
2-Methyl-2propenoic acid polymer with dode- canethiol and 2-ethylhexyl propenoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)

![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)
![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)
![4-[(2-Fluorophenyl)methyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)thiomorpholine-2-carboxamide](/img/structure/B590535.png)




![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)



